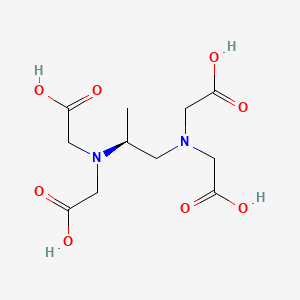
3,4-Dibrom-2,5-dichlorthiophen
Übersicht
Beschreibung
3,4-Dibromo-2,5-dichlorothiophene is a halogenated thiophene, a sulfur-containing heterocyclic compound that has been the subject of various synthetic methods and applications in materials science. The presence of multiple halogens on the thiophene ring makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of derivatives of 3,4-dibromo-2,5-dichlorothiophene has been explored through various routes. One approach involves the use of 3,4-bis(trimethylsilyl)thiophene as a building block for constructing unsymmetrically disubstituted thiophenes, which can be further modified to create a variety of thiophene derivatives . Another method reported is a one-pot desulfurative-fluorination-bromination reaction, which yields 2,5-dibromo-3-(1,1-difluoroalkyl)thiophenes from a single dithiolane reactant . Additionally, unsymmetrical 2,3-diaryl- and 2,4-diarylthiophenes have been synthesized from 2,5-dichlorothiophene, which is structurally related to 3,4-dibromo-2,5-dichlorothiophene .
Molecular Structure Analysis
The molecular structure of 3,4-dibromo-2,5-dichlorothiophene derivatives has been studied using various techniques. For instance, an X-ray crystal structure of 3,4′-dibromo-2,2′-bithiophene, a related compound, has been reported, providing insights into the molecular arrangement and potential for further functionalization . Theoretical exploration using density functional theory (DFT) calculations has also been performed to understand the structure-property relationships of 3,4-biaryl-2,5-dichlorothiophene derivatives .
Chemical Reactions Analysis
The chemical reactivity of 3,4-dibromo-2,5-dichlorothiophene and its derivatives has been explored in various reactions. Nitration of the related 3,4-dibromo-2,5-dimethylthiophene has been achieved, leading to the formation of nitro-substituted products . Suzuki cross-coupling reactions have been employed to synthesize biaryl derivatives, which are of interest for their potential applications in nonlinear optical materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dibromo-2,5-dichlorothiophene derivatives are influenced by their halogenated thiophene structure. The synthesis of poly(3,4-dichloro)thiophene, a related polymer, has been investigated to obtain materials with light-conducting properties. The characterizations of this polymer were performed using various analytical techniques, including IR spectrum and TGA, to understand its properties in relation to the polarity of the solvent . The crystal structure of a compound containing a 2,5-dichlorothiophene unit has been analyzed, revealing interactions between thiophene and benzene rings that lead to the formation of zigzag sheets .
Wissenschaftliche Forschungsanwendungen
Synthese von Biaryl-Derivaten
3,4-Dibrom-2,5-dichlorthiophen wird in Suzuki-Kreuzkupplungsreaktionen mit Arylboronsäuren verwendet, um eine Reihe von 3,4-Biaryl-2,5-dichlorthiophenderivaten zu erzeugen. Diese Derivate werden in mittleren bis guten Ausbeuten synthetisiert und haben potenzielle Anwendungen in verschiedenen Bereichen, darunter Materialwissenschaften und Pharmazeutika .
Nitrierverfahren
Ein neues Nitrierverfahren wurde auf this compound angewendet, was zur effizienten Herstellung von 2,5-Dibrom-3,4-dinitrothiophen führte. Dieser Prozess ist bedeutsam, da er die Verwendung von rauchender Salpetersäure vermeidet und hochwertige dinitrierte Produkte liefert .
Potenzielle nichtlineare optische Materialien
Die synthetisierten Biaryl-Derivate von this compound wurden auf ihre potenziellen Anwendungen als nichtlineare optische Materialien untersucht. Diese Forschung ist Teil der laufenden Bemühungen, neue Materialien mit wünschenswerten optischen Eigenschaften für den Einsatz in verschiedenen technologischen Anwendungen zu finden .
Wirkmechanismus
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth to mouth resuscitation if the victim ingested or inhaled the chemical. Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor. Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Eigenschaften
IUPAC Name |
3,4-dibromo-2,5-dichlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2Cl2S/c5-1-2(6)4(8)9-3(1)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDQDBHWDGWKHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1Br)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Br2Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426731 | |
| Record name | 3,4-DIBROMO-2,5-DICHLOROTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40477-45-0 | |
| Record name | 3,4-DIBROMO-2,5-DICHLOROTHIOPHENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3,4-dibromo-2,5-dichlorothiophene in organic synthesis?
A1: 3,4-Dibromo-2,5-dichlorothiophene serves as a valuable building block in organic synthesis, particularly for constructing 3,4-biaryl-2,5-dichlorothiophene derivatives. [] These derivatives are significant due to their potential applications as non-linear optical (NLO) materials. The bromine atoms on the thiophene ring act as leaving groups, allowing for palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. This reactivity makes it possible to introduce diverse aryl substituents at the 3 and 4 positions of the thiophene ring, facilitating the synthesis of a library of compounds with tailored properties. []
Q2: How does the structure of 3,4-biaryl-2,5-dichlorothiophene derivatives relate to their potential as NLO materials?
A2: The research highlights the importance of extended conjugation in the 3,4-biaryl-2,5-dichlorothiophene derivatives for their NLO properties. [] The presence of the aryl groups at the 3 and 4 positions of the thiophene ring extends the π-electron system, enhancing the molecule's polarizability. This enhanced polarizability leads to larger first hyperpolarizability (βo) values, which are indicative of a material's efficiency in generating second harmonic generation (SHG). The study specifically identifies derivatives 2b and 2g as possessing significant βo values, suggesting their potential as NLO materials. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine](/img/structure/B1310808.png)










